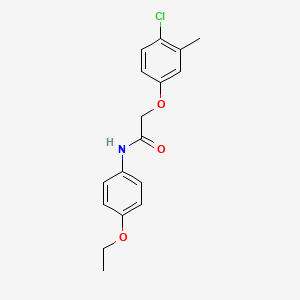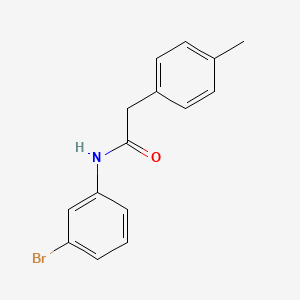
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3-bromoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-bromophenyl)-2-(4-methylphenyl)ethylamine.
Substitution: N-(3-hydroxyphenyl)-2-(4-methylphenyl)acetamide or N-(3-aminophenyl)-2-(4-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2-(4-methylphenyl)acetamide
- N-(3-chlorophenyl)-2-(4-methylphenyl)acetamide
- N-(3-bromophenyl)-2-(4-ethylphenyl)acetamide
Uniqueness
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSNZRLRZZGTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5748244.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B5748245.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)
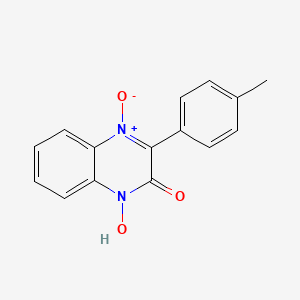
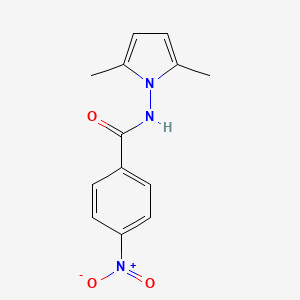
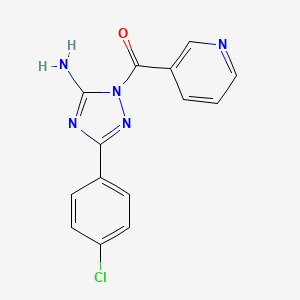
![METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B5748272.png)

![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3-dimethylbenzamide](/img/structure/B5748303.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)

![2-(4-ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5748335.png)
